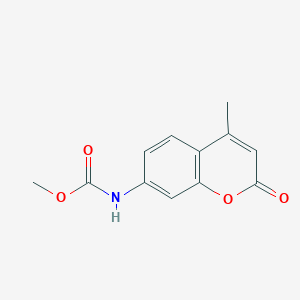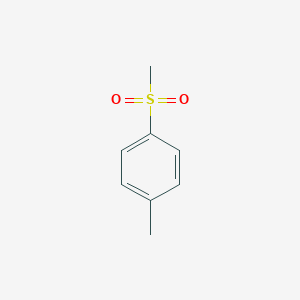
Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is widely used in various fields, including medical, environmental, and industrial research. It has a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate can be synthesized through the reaction of 7-amino-4-methylcoumarin with organic halides . The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like N,N’-carbonyldiimidazole (CDI) to facilitate the esterification process . The reaction conditions often include mild temperatures and controlled pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit unique properties and applications.
Reduction: Reduction reactions can modify the functional groups of the compound, leading to the formation of new compounds with altered chemical and physical properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic halides for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various coumarin derivatives, which may exhibit enhanced biological activities and improved chemical stability .
Wissenschaftliche Forschungsanwendungen
Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various coumarin derivatives, which are important in the development of new materials and chemical processes.
Biology: It is used in the study of biological processes and interactions, particularly in the development of new antimicrobial agents.
Industry: It is used in the production of photoactive materials and smart polymers, which have applications in various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate include:
4-methylumbelliferone: A coumarin derivative with similar chemical structure and biological activities.
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Another coumarin derivative with applications in the synthesis of photoactive materials.
N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: A derivative used in the development of new antimicrobial agents.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with bacterial DNA gyrase effectively. This makes it a valuable compound in the development of new antimicrobial agents and other applications in scientific research .
Eigenschaften
IUPAC Name |
methyl N-(4-methyl-2-oxochromen-7-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-5-11(14)17-10-6-8(3-4-9(7)10)13-12(15)16-2/h3-6H,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOMFGXJXANDTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344496 |
Source


|
| Record name | Methyl (4-methyl-2-oxo-2H-1-benzopyran-7-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114415-25-7 |
Source


|
| Record name | Methyl (4-methyl-2-oxo-2H-1-benzopyran-7-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)




![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)







![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)
